REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].[H-].[Na+].[F:7][C:8]1[CH:9]=[C:10]([Br:15])[CH:11]=[C:12](F)[CH:13]=1>CC(N(C)C)=O>[CH2:1]([O:4][C:12]1[CH:13]=[C:8]([F:7])[CH:9]=[C:10]([Br:15])[CH:11]=1)[CH:2]=[CH2:3] |f:1.2|
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Name
|
|
Quantity
|
17.9 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)Br
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred at r.t. for 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at r.t. overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of 1500 ml of water
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Type
|
EXTRACTION
|
Details
|
extracted with ether (4×300 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC(=CC(=C1)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |